In Vivo Epidermal Mitotic Inhibition
PYR-GLU-ASP-SER-GLY-OH inhibits epidermal mitosis at picomolar doses when administered intraperitoneally to hairless mice, demonstrating potency orders of magnitude higher than typical small-molecule cell cycle inhibitors. The inhibition is reversible and follows a curvilinear dose-response pattern [1].
| Evidence Dimension | Effective inhibitory dose for epidermal mitosis suppression |
|---|---|
| Target Compound Data | 25–75 × 10⁻¹¹ mol (250–750 pmol) i.p. produces reversible inhibition |
| Comparator Or Baseline | Typical small-molecule CDK inhibitors require nanomolar to micromolar plasma concentrations; no direct peptide comparator data available |
| Quantified Difference | Picomolar range vs. nanomolar/micromolar range for small-molecule inhibitors (class-level inference) |
| Conditions | Hairless mice; intraperitoneal injection; epidermal mitotic rate measured via Colcemid arrest |
Why This Matters
The picomolar potency enables physiological-range dosing in mechanistic studies without off-target cytotoxicity observed with pharmacological inhibitors.
- [1] Bramucci M, Miano A, Quassinti L, Murri O, Amici D. Synthesis and characterization of tetramethylrhodaminethiocarbamoyl-(Glu1)–epidermal mitosis-inhibiting pentapeptide. Regul Pept. 2001;102(2-3):111-117. View Source
